2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields under mild conditions . The reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.
Scientific Research Applications
2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C10H14N4O |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)14(3)13-9/h4-5H2,1-3H3,(H,11,12,13,15) |
InChI Key |
HUYPRRMVXFNQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=NN(C(=C2C(=O)N1)C)C |
Origin of Product |
United States |
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